Pomalidomide-amino-PEG4-NH2 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

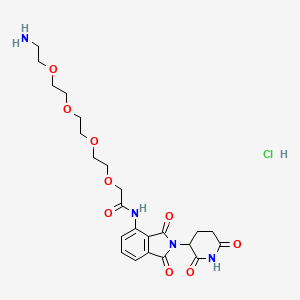

Pomalidomide-amino-PEG4-NH2 hydrochloride: is a synthesized compound that incorporates the cereblon ligand derived from pomalidomide, along with a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). It serves as a building block for creating molecules that can selectively degrade target proteins by recruiting the E3 ubiquitin ligase cereblon .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amino-PEG4-NH2 hydrochloride involves multiple steps, starting with the preparation of pomalidomide. The cereblon ligand is then linked to a PEG4 chain with a terminal amine group. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: Pomalidomide-amino-PEG4-NH2 hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Condensation Reactions: The PEG linker can react with carboxyl groups to form amide bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Condensation Reactions: Typically involve carboxylic acids or their derivatives under dehydrating conditions

Major Products: The major products formed from these reactions are typically amide-linked conjugates, which are used in the synthesis of PROTACs .

Wissenschaftliche Forschungsanwendungen

Chemistry

Pomalidomide-amino-PEG4-NH2 hydrochloride serves as a building block for synthesizing PROTACs. These molecules are designed to selectively degrade specific proteins, making them invaluable in chemical biology research.

Biology

The compound is employed in studies involving:

- Protein Degradation : Investigating the ubiquitin-proteasome system's role in cellular processes.

- Targeting Oncogenic Proteins : Research into cancer therapies that utilize targeted protein degradation to manage tumor growth.

Medicine

In medical research, this compound is being explored for:

- Targeted Cancer Therapies : Its ability to selectively degrade proteins associated with cancer progression.

- Drug Discovery : Developing new therapeutic agents that leverage its unique properties for effective treatment strategies.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of Pomalidomide-amino-PEG4-NH2 hydrochloride involves the recruitment of the E3 ubiquitin ligase cereblon. The compound forms a ternary complex with the target protein and cereblon, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein within the cell .

Vergleich Mit ähnlichen Verbindungen

- Pomalidomide-PEG3-NH2 hydrochloride

- Pomalidomide-PEG5-NH2 hydrochloride

- Pomalidomide-PEG6-NH2 hydrochloride

- Lenalidomide

- Thalidomide

Uniqueness: Pomalidomide-amino-PEG4-NH2 hydrochloride is unique due to its specific PEG4 linker length, which can influence the efficiency of PROTAC-mediated protein degradation. The PEG4 linker provides an optimal balance between flexibility and stability, making it a valuable tool in the development of targeted protein degraders .

Biologische Aktivität

Pomalidomide-amino-PEG4-NH2 hydrochloride is a synthetic compound derived from pomalidomide, which is primarily utilized in the treatment of multiple myeloma. This compound serves as a functionalized cereblon ligand and is integrated into PROTAC (Proteolysis Targeting Chimeras) technology, which exploits the ubiquitin-proteasome system to selectively degrade target proteins. The following sections detail its biological activity, mechanisms of action, clinical implications, and supporting research findings.

Chemical Structure and Properties

- Chemical Name : 4-[(14-Amino-3,6,9,12-tetraoxatetradec-1-yl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione hydrochloride

- Molecular Formula : C23H32ClN4O8

- Molecular Weight : 540.6 g/mol

- CAS Number : 2331259-45-9

- Purity : ≥95%

This compound functions as a cereblon ligand that facilitates the recruitment of E3 ligases to target proteins. This mechanism leads to the ubiquitination and subsequent degradation of these proteins via the proteasome pathway. The incorporation of a PEG4 linker enhances solubility and facilitates conjugation with other therapeutic agents.

Efficacy in Multiple Myeloma

Pomalidomide has demonstrated significant efficacy in treating relapsed and refractory multiple myeloma. Clinical studies have established that the combination of pomalidomide with low-dose dexamethasone results in improved progression-free survival (PFS) compared to high-dose dexamethasone alone.

| Study | Treatment | Median PFS (weeks) | Patient Population |

|---|---|---|---|

| CC-4047-MM-003 | POM + LoDEX | 15.7 (95% CI: 13.0–20.1) | Relapsed/refractory MM patients |

| CC-4047-MM-002 | POM + Dexamethasone | 16 | Previously treated AL amyloidosis patients |

Safety Profile

The most common adverse effects associated with pomalidomide include:

- Anemia

- Neutropenia

- Thrombocytopenia

- Fatigue

- Pyrexia

These side effects necessitate careful monitoring during treatment.

Case Studies

- Multiple Myeloma : In a phase III study involving previously treated patients, the combination of pomalidomide and low-dose dexamethasone showed a median overall survival of 28 months and a PFS of 14 months, indicating significant therapeutic benefit in this patient population .

- AL Amyloidosis : A prospective phase II trial assessed the efficacy of pomalidomide combined with weekly dexamethasone in patients with relapsed AL amyloidosis. The study reported a hematologic response rate of 48%, with organ improvement documented in several patients .

Research Findings

Recent literature highlights the potential of this compound in PROTAC technology:

- Sato et al. (2021) explored cereblon-based small-molecule compounds for controlling neural stem cell proliferation, demonstrating the versatility of cereblon ligands in regenerative medicine .

- Nalawansha et al. (2020) reviewed the emerging role of PROTACs in precision medicine, emphasizing their ability to target previously "undruggable" proteins through selective degradation mechanisms .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9.ClH/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30;/h1-3,17H,4-14,24H2,(H,25,29)(H,26,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCHLXYVKQEGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.